molecular formula C17H15BrN4O B13369467 N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13369467
M. Wt: 371.2 g/mol
InChI Key: JVAHBKXGPWNFKX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the phenyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide

Uniqueness

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the carboxamide group and the brominated phenyl ring makes this compound a versatile building block for various applications in research and industry.

Properties

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15BrN4O/c1-11-10-13(18)8-9-15(11)19-17(23)16-12(2)22(21-20-16)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23)

InChI Key

JVAHBKXGPWNFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C

Origin of Product

United States

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